N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline
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Overview
Description
N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline is a complex organic compound characterized by its unique structure, which includes a phosphoryl group bonded to an aniline moiety and two cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline typically involves the reaction of aniline with a phosphorylating agent in the presence of cyclohexyl groups. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction may produce dephosphorylated compounds .
Scientific Research Applications
N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphorylated anilines and cyclohexyl derivatives, such as:
- N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline
- 3-Methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline
Uniqueness
N-[bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]aniline is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual cyclohexyl groups and phosphoryl linkage make it particularly interesting for various applications .
Properties
IUPAC Name |
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44NO3P/c1-18(2)23-14-12-20(5)16-25(23)29-31(28,27-22-10-8-7-9-11-22)30-26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-26H,12-17H2,1-6H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNNBDMQWZZTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(NC2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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